Tolypomycin Y
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Overview
Description
Tolypomycin Y is a member of the ansamycin family of antibiotics, which are characterized by their unique cyclic structure consisting of an aromatic group and an aliphatic chain that forms a bridge between two non-adjacent positions of the aromatic moiety . This compound is produced by the bacterium Streptomyces tolypophorus and is known for its antibacterial activity, particularly against gram-positive bacteria and Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolypomycin Y is typically synthesized through fermentation processes involving Streptomyces tolypophorus. The fermentation broth is extracted with ethyl acetate at a specific pH to isolate the compound . The synthetic route involves the formation of a naphthalenic ansamycin structure, which is a complex process requiring precise conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient supply, are carefully controlled to maximize yield. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tolypomycin Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced antibacterial activity and reduced toxicity .
Scientific Research Applications
Tolypomycin Y has a wide range of scientific research applications:
Mechanism of Action
Tolypomycin Y exerts its antibacterial effects by inhibiting RNA synthesis in bacteria. It forms a complex with bacterial RNA polymerase, thereby preventing the transcription process . This inhibition leads to the suppression of bacterial growth and replication .
Comparison with Similar Compounds
Tolypomycin Y is compared with other similar compounds in the ansamycin family, such as Rifamycins, Halomycins, Streptovaricins, and Naphthomycin .
Halomycins: These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity.
Streptovaricins: These compounds are structurally similar to this compound but have distinct biological properties.
Naphthomycin: This compound has a unique mechanism of action compared to this compound and is less studied.
This compound stands out due to its specific structure and potent antibacterial activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C43H54N2O14 |
---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
[2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate |
InChI |
InChI=1S/C43H54N2O14/c1-17-14-29(47)24-15-25(24)36(50)19(3)35(49)20(4)39(58-23(7)46)18(2)30(55-9)12-13-56-43(8)41(53)34-32-27(44-26-10-11-31(48)57-22(26)6)16-28(45-42(17)54)38(52)33(32)37(51)21(5)40(34)59-43/h12-14,16,18-20,22,24-26,30-31,35-36,39,48-51H,10-11,15H2,1-9H3,(H,45,54) |
InChI Key |
RYCBEGMWBUYSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=NC5CCC(OC5C)O)C=C(C4=O)NC(=O)C(=CC(=O)C6CC6C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC |
Origin of Product |
United States |
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